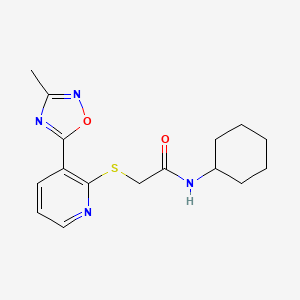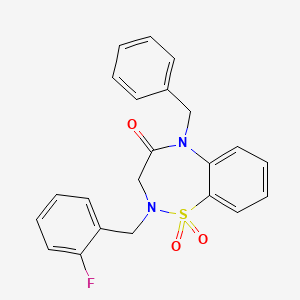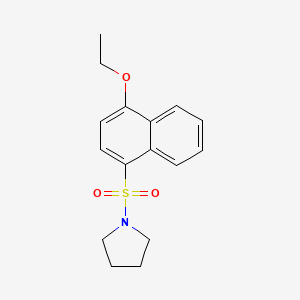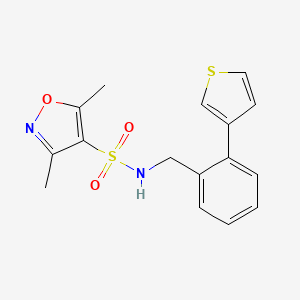
3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is substituted with two methyl groups at positions 3 and 5, and a sulfonamide group at position 4. The sulfonamide is further linked to a benzyl group that carries a thiophene ring. This structure suggests potential biological activity, as sulfonamide derivatives are known for their wide range of pharmacological properties, including carbonic anhydrase inhibition.
Synthesis Analysis
The synthesis of isoxazole derivatives, such as the compound , typically involves the generation of isoxazole sulfonamides followed by reactions with various aromatic or heteroaromatic aldehydes . The synthesis route may start from 3,5-dimethylisoxazole, which is then functionalized to introduce the sulfonamide group. Subsequent steps could involve the formation of aminovinylsubstituted derivatives through reactions with N-(dimethoxymethyl)-N,N-dimethylamine or similar compounds. The final step would likely involve the coupling of the isoxazole sulfonamide with a thiophen-3-yl benzyl moiety to achieve the desired product.
Molecular Structure Analysis
The molecular structure of isoxazole sulfonamides is characterized by the presence of the isoxazole ring and the sulfonamide functional group. The isoxazole ring provides a rigid planar structure that can interact with biological targets, while the sulfonamide group is known for its ability to bind to enzymes such as carbonic anhydrases . The additional aromatic and heteroaromatic substitutions on the sulfonamide nitrogen, such as the thiophen-3-yl benzyl group, can further modulate the compound's binding affinity and selectivity towards different isoforms of carbonic anhydrase.
Chemical Reactions Analysis
Isoxazole sulfonamides can participate in various chemical reactions, particularly those involving their sulfonamide group. They can act as inhibitors for enzymes like carbonic anhydrases by binding to the active site and interfering with the enzyme's catalytic mechanism . The specific interactions and inhibitory potency can be influenced by the nature of the substituents on the isoxazole ring and the sulfonamide nitrogen. The thiophen-3-yl benzyl group in the compound of interest could potentially engage in π-π stacking interactions or hydrogen bonding with amino acid residues within the enzyme's active site.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole sulfonamides are influenced by their molecular structure. The presence of the isoxazole ring contributes to the compound's stability and rigidity, while the sulfonamide group can enhance solubility in water due to its polar nature. The substituents on the sulfonamide nitrogen, such as the thiophen-3-yl benzyl group, can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The exact physical and chemical properties of 3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide would need to be determined experimentally, including its melting point, solubility, and stability under various conditions.
Scientific Research Applications
Molecular Tautomerism and Conformation
Sulfonamide derivatives, including those similar to 3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide, have been extensively studied for their tautomeric behaviors and molecular conformations, which are crucial for their pharmaceutical and biological activities. Spectroscopic methods like Fourier Transform infrared and nuclear magnetic resonance have been employed to identify tautomeric forms, revealing that such molecules can exhibit different conformers in various states, influencing their bioactivity (Erturk, Gumus, Dikmen, & Alver, 2016).
Novel Synthesis Approaches
Research has focused on synthesizing novel sulfonamide derivatives of isoxazoles, including methods starting from compounds like 3,5-dimethylisoxazole. These studies have led to the creation of a variety of derivatives with potential applications in medicinal chemistry, showcasing the versatility and synthetic accessibility of isoxazole-based sulfonamides (Filimonov et al., 2006).
Enzyme Inhibition for Therapeutic Applications
Isoxazole sulfonamides have been investigated for their potential as enzyme inhibitors, which is a critical aspect in the development of therapeutic agents. Studies have shown that derivatives can effectively inhibit enzymes like carbonic anhydrase and acetylcholinesterase, with low cytotoxicity, making them promising candidates for developing new therapeutic agents (Ozmen Ozgun et al., 2019).
Antimicrobial Activity
The synthesis of isoxazole sulfonamide derivatives has also revealed significant antimicrobial properties, with some compounds exhibiting high antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus. This indicates the potential of such compounds in developing new antibacterial agents (Gadad et al., 2000).
properties
IUPAC Name |
3,5-dimethyl-N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-11-16(12(2)21-18-11)23(19,20)17-9-13-5-3-4-6-15(13)14-7-8-22-10-14/h3-8,10,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYWVGKNZVTYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

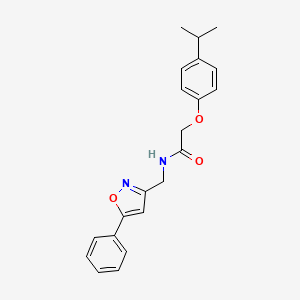

![(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2499453.png)

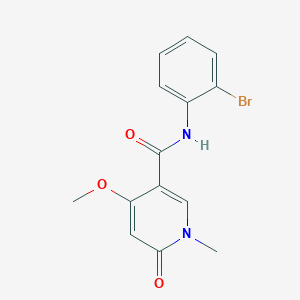
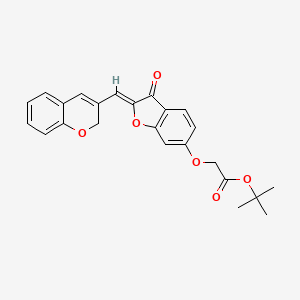

![2-(2-chloro-6-fluorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2499461.png)
